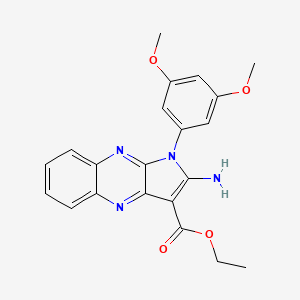
Ethyl 2-amino-1-(3,5-dimethoxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-amino-1-(3,5-dimethoxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-1-(3,5-dimethoxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a dicarbonyl compound.
Introduction of the Pyrrolo Group: This step may involve cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Ethyl 2-amino-1-(3,5-dimethoxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This involves replacing one functional group with another, which can be useful in modifying the compound’s activity.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing groups, while reduction could produce more saturated analogs.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of Ethyl 2-amino-1-(3,5-dimethoxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate would depend on its specific interactions with biological targets. This could involve:
Molecular Targets: Such as enzymes, receptors, or nucleic acids.
Pathways Involved: The compound might modulate specific signaling pathways or metabolic processes.
相似化合物的比较
Similar Compounds
Quinoxaline Derivatives: Compounds with similar core structures but different functional groups.
Pyrroloquinoxalines: Compounds with similar ring structures but varying side chains.
Uniqueness
Ethyl 2-amino-1-(3,5-dimethoxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties compared to other similar compounds.
生物活性
Ethyl 2-amino-1-(3,5-dimethoxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound belongs to the class of pyrroloquinoxalines, which are known for their pharmacological potential. The presence of the 3,5-dimethoxyphenyl moiety is crucial for its biological activity. The structural formula can be represented as follows:
In Vitro Studies
Recent studies have evaluated the anticancer activity of this compound against various cancer cell lines. Notably, it demonstrated significant growth inhibition in melanoma (MALME-M) and cervical cancer (HeLa) cell lines.
The compound's effectiveness correlates with its ability to induce apoptosis in cancer cells, as evidenced by increased markers of cell death and reduced viability in treated cultures.
Structure-Activity Relationship (SAR)
The SAR studies indicate that substituents on the quinoxaline scaffold significantly affect biological activity. Electron-donating groups, such as methoxy groups at specific positions, enhance anticancer properties, while electron-withdrawing groups diminish activity. The optimal configuration appears to involve an aliphatic linker at the third position of the quinoxaline ring.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity.
In Vitro Antimicrobial Evaluation
The compound was tested against various pathogens to assess its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC):
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.50 |
| Escherichia coli | 0.50 | 1.00 |
| Pseudomonas aeruginosa | 0.75 | 1.50 |
These results indicate that the compound possesses broad-spectrum antimicrobial properties, making it a candidate for further development in treating infections.
Case Studies and Research Findings
Several case studies have highlighted the potential of this compound:
- Melanoma Treatment : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in animal models of melanoma.
- Combination Therapies : Research has indicated that combining this compound with established chemotherapeutics enhances overall efficacy against resistant cancer cell lines.
属性
分子式 |
C21H20N4O4 |
|---|---|
分子量 |
392.4 g/mol |
IUPAC 名称 |
ethyl 2-amino-1-(3,5-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C21H20N4O4/c1-4-29-21(26)17-18-20(24-16-8-6-5-7-15(16)23-18)25(19(17)22)12-9-13(27-2)11-14(10-12)28-3/h5-11H,4,22H2,1-3H3 |
InChI 键 |
YNJPBKOXLGELAS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=CC(=C4)OC)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















